2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one
Description
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Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)17(26)12-28-20-18-19(21-13-22-20)25(24-23-18)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUDUVOYLVRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 324.39 g/mol. The structure includes a triazolo-pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol : This is achieved through a multi-step reaction involving appropriate precursors.
- Formation of the final compound : The coupling reaction between the thiol and 4-methoxyphenyl ethanone under suitable conditions leads to the desired product.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Weak Inhibition | |
| Mycobacterium tuberculosis | Non-significant | |
| Pseudomonas aeruginosa | Moderate Inhibition |
The compound has been tested against the ESKAPE pathogens and demonstrated variable potency patterns. Notably, it was found to be more effective against Gram-positive bacteria compared to Gram-negative strains.
Anticancer Activity
In vitro studies have indicated that derivatives of triazolo-pyrimidines possess anticancer properties. For instance:
- Compounds similar in structure have shown activity against cancer cell lines such as MCF-7 and L929.
A study highlighted that modifications in the side chains significantly affect the cytotoxicity profiles against these cell lines. The structure–activity relationship (SAR) indicates that electron-donating groups enhance activity while bulky groups may hinder it.
Case Study 1: Antimicrobial Screening
A series of triazolo-pyrimidine derivatives were synthesized and screened for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications increased activity against S. aureus while others were ineffective against M. tuberculosis, suggesting a need for targeted structural optimization.
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, triazolo-pyrimidine derivatives were evaluated for their effects on various cancer cell lines. The results showed promising cytotoxic effects in some derivatives, indicating potential therapeutic applications in oncology.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines possess significant antimicrobial properties. For instance:
- Compounds similar to this structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated moderate to excellent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 5a | Moderate | Good |
| 5b | Excellent | Moderate |
| 5k | Good | Excellent |
Anticancer Potential
Triazolo-pyrimidine derivatives are known for their anticancer properties. Studies have indicated that such compounds can inhibit tumor growth by:
- Inducing apoptosis in cancer cells.
- Interfering with cell cycle progression.
The specific anticancer effects of this compound are suggested based on the biological activities of related structures .
Case Studies
Recent studies have explored the efficacy of triazolo-pyrimidine derivatives in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
